![molecular formula C23H17BrCl2N2O2 B11992011 5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-36-1](/img/structure/B11992011.png)
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophényl)-7,9-dichloro-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ces composés se caractérisent par leurs structures cycliques qui contiennent au moins deux éléments différents comme membres du cycle.
Méthodes De Préparation
La synthèse de 5-(4-Bromophényl)-7,9-dichloro-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique l'utilisation du couplage de Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui la rend appropriée pour la synthèse de molécules complexes.
Dans un cadre industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la bromation, la chloration et la méthoxylation, suivies d'une cyclisation pour former le cycle benzoxazine.
Analyse Des Réactions Chimiques
5-(4-Bromophényl)-7,9-dichloro-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, les ions hydroxyde).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
5-(4-Bromophényl)-7,9-dichloro-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Médecine : Il est exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies moléculaires spécifiques impliquées dans les maladies.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les cristaux liquides et les polymères.
Mécanisme d'action
Le mécanisme d'action de 5-(4-Bromophényl)-7,9-dichloro-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans les processus cellulaires. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à des changements dans les voies de signalisation cellulaire .
Applications De Recherche Scientifique
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Des composés similaires à 5-(4-Bromophényl)-7,9-dichloro-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine comprennent :
- 4-Benzoyl-2-(4-bromophényl)-1-(4-méthoxyphényl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione
- 3-(4-Bromophényl)-5-(4-hydroxyphényl)isoxazole
- 4-(4-Bromophényl)-thiazol-2-amine
Ces composés partagent des similitudes structurales mais diffèrent dans leurs groupes fonctionnels et leurs structures cycliques spécifiques, ce qui peut entraîner des différences dans leur réactivité chimique et leurs activités biologiques.
Propriétés
Numéro CAS |
303061-36-1 |
|---|---|
Formule moléculaire |
C23H17BrCl2N2O2 |
Poids moléculaire |
504.2 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17BrCl2N2O2/c1-29-17-8-4-13(5-9-17)20-12-21-18-10-16(25)11-19(26)22(18)30-23(28(21)27-20)14-2-6-15(24)7-3-14/h2-11,21,23H,12H2,1H3 |
Clé InChI |
SBSYCHBZXCZDFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


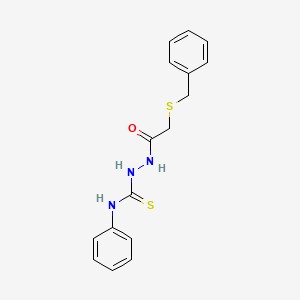
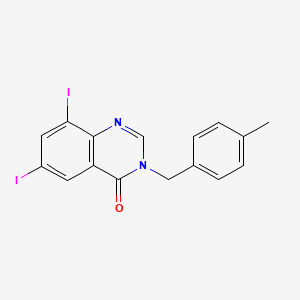
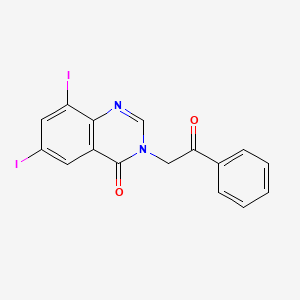


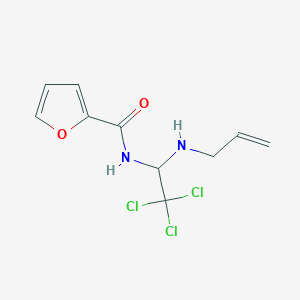
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)


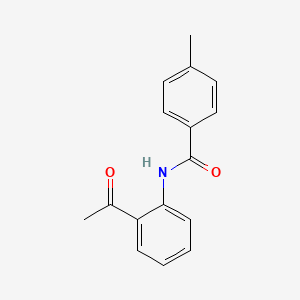
![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)

![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)

